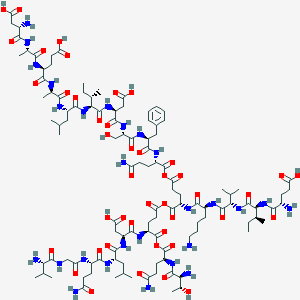
N-(4-Ethenylbenzoyl)-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethenylbenzoyl)-2-methylalanine, commonly known as EMA, is a synthetic amino acid that has gained significant attention in the field of chemical biology due to its unique properties. EMA is a non-natural amino acid that can be incorporated into proteins using genetic code expansion technology. This technology has enabled the development of new tools and approaches for studying protein function and interactions.
Mécanisme D'action
The mechanism of action of EMA is not well understood. However, it has been shown to be incorporated into proteins in a site-specific manner, allowing for the study of protein function and interactions.
Biochemical and Physiological Effects:
EMA has been shown to have minimal effects on protein function and stability, making it an ideal tool for studying protein function and interactions. It has also been shown to have minimal toxicity and immunogenicity, making it a safe tool for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EMA in lab experiments include its site-specific incorporation into proteins, minimal effects on protein function and stability, and minimal toxicity and immunogenicity. However, the limitations of using EMA include its high cost and the need for specialized equipment and expertise for its synthesis and incorporation into proteins.
Orientations Futures
There are several future directions for the use of EMA in scientific research. These include the development of new tools and approaches for studying protein function and interactions, the use of EMA in the development of new therapeutics, and the study of the role of EMA in biological systems. Additionally, the development of new synthetic methods for the production of EMA may lead to increased accessibility and lower costs, making it a more widely used tool in scientific research.
Méthodes De Synthèse
The synthesis of EMA involves a multi-step process that begins with the preparation of 4-ethenylbenzoic acid. This acid is then reacted with N-tert-butoxycarbonyl-2-amino-2-methylpropanoic acid to form the corresponding ester. The ester is then subjected to hydrogenation, followed by deprotection to yield EMA.
Applications De Recherche Scientifique
EMA has been widely used in scientific research for studying protein function and interactions. It has been incorporated into proteins using genetic code expansion technology, which allows the site-specific incorporation of non-natural amino acids into proteins. This technology has enabled the development of new tools and approaches for studying protein function and interactions, including protein labeling, protein engineering, and protein-protein interaction studies.
Propriétés
Numéro CAS |
137349-05-4 |
|---|---|
Nom du produit |
N-(4-Ethenylbenzoyl)-2-methylalanine |
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-[(4-ethenylbenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-4-9-5-7-10(8-6-9)11(15)14-13(2,3)12(16)17/h4-8H,1H2,2-3H3,(H,14,15)(H,16,17) |
Clé InChI |
AAGBHYQKUJFBAT-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |
SMILES canonique |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)C=C |
Synonymes |
Alanine, N-(4-ethenylbenzoyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)

![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)




![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)


